Methyl 2-hexenoate: A Technical Guide for Researchers
Methyl 2-hexenoate: A Technical Guide for Researchers
Introduction: Methyl 2-hexenoate is an unsaturated fatty acid methyl ester that finds significant application as a flavor and fragrance agent. Its characteristic fruity and green aroma makes it a valuable component in the formulation of various food and cosmetic products. This technical guide provides an in-depth overview of the chemical and physical properties of methyl 2-hexenoate, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.
Chemical Identification and Properties
Methyl 2-hexenoate exists as a mixture of geometric isomers, primarily the (E)- and (Z)-isomers. The commercial product is often a mixture of these, while the individual isomers can also be isolated.
| Identifier | Methyl 2-hexenoate (Isomer Mixture) | (E)-Methyl 2-hexenoate |
| IUPAC Name | methyl hex-2-enoate[1] | methyl (2E)-hex-2-enoate[2] |
| Synonyms | (E,Z)-Methyl 2-hexenoate, Methyl beta-propylacrylate[1] | Methyl trans-2-hexenoate[3] |
| CAS Number | 2396-77-2[1] | 13894-63-8[3] |
| Molecular Formula | C7H12O2[1] | C7H12O2[3] |
| Molecular Weight | 128.17 g/mol [1] | 128.17 g/mol [3] |
Physicochemical Properties
The physical and chemical properties of methyl 2-hexenoate are summarized below. These properties are crucial for its handling, storage, and application in various formulations.
| Property | Methyl 2-hexenoate (Isomer Mixture) | (E)-Methyl 2-hexenoate |
| Appearance | Colorless mobile liquid with a fruity aroma[1] | Colorless clear liquid[4] |
| Boiling Point | 168-170 °C at 760 mmHg | 168-170 °C at 760 mmHg[2] |
| Density | 0.911 - 0.916 g/cm³ at 25 °C[1][5] | 0.911 - 0.916 g/cm³ at 25 °C[6] |
| Refractive Index | 1.432 - 1.438 at 20 °C[5] | 1.432 - 1.438 at 20 °C[6] |
| Flash Point | 44.44 °C (112 °F)[5] | 40.56 °C (105 °F)[6] |
| Solubility | Very slightly soluble in water; soluble in oils and ethanol[1] | Very slightly soluble in water[2] |
Synthesis of Methyl 2-hexenoate
Methyl 2-hexenoate is typically synthesized via the Fischer esterification of 2-hexenoic acid with methanol, using an acid catalyst.
Synthesis Workflow
Caption: Synthesis workflow for Methyl 2-hexenoate via Fischer esterification.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of methyl 2-hexenoate from 2-hexenoic acid and methanol.
Materials:
-
2-Hexenoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hexenoic acid in an excess of methanol (typically 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain pure methyl 2-hexenoate.
Analytical Methods
Gas chromatography is a standard method for the analysis and quality control of methyl 2-hexenoate.
Experimental Protocol: Gas Chromatography (GC) Analysis
This protocol outlines the conditions for the GC analysis of methyl 2-hexenoate.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-WAX, HP-INNOWax)
-
Helium or hydrogen as carrier gas
-
Sample of methyl 2-hexenoate dissolved in a suitable solvent (e.g., hexane)
-
GC vials
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1-2 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Prepare a dilute solution of the methyl 2-hexenoate sample in hexane.
-
Transfer the solution to a GC vial.
-
Inject the sample into the GC system.
-
Record the chromatogram and identify the peaks corresponding to the (E) and (Z) isomers of methyl 2-hexenoate based on their retention times (if a standard is available).
-
The peak areas can be used for quantitative analysis.
Isomeric Relationship
The relationship between the different forms of methyl 2-hexenoate is important for understanding its properties and applications.
Caption: Isomeric relationship of Methyl 2-hexenoate.
Applications
The primary application of methyl 2-hexenoate is in the flavor and fragrance industry.[7] Its fruity, green, and slightly pungent aroma is utilized in:
-
Flavor Compositions: It is used to impart sharp, green, and fruity top notes to flavors such as pineapple and strawberry.[8]
-
Fragrance Formulations: It adds a fresh and natural green note to perfumes and other scented products.
Beyond its use as a flavor and fragrance agent, methyl 2-hexenoate can also serve as a starting material or intermediate in organic synthesis.[9]
Safety and Handling
Methyl 2-hexenoate is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).[10]
References
- 1. parchem.com [parchem.com]
- 2. methyl 2-hexenoate, 2396-77-2 [thegoodscentscompany.com]
- 3. methyl (E)-2-hexenoate, 13894-63-8 [thegoodscentscompany.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. Methyl 2-hexenoate | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl (2E)-2-hexenoate | Organic reagent | TargetMol [targetmol.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Methyl 2-methylhexanoate [webbook.nist.gov]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
